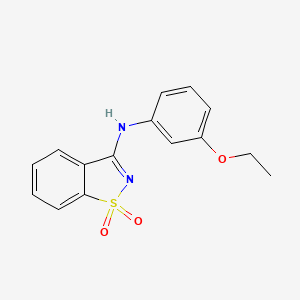

![molecular formula C17H21N3O2S B4581108 7-甲氧基-2-甲基-4-[2-(4-吗啉基)乙基]-4H-[1,3]噻唑并[5,4-b]吲哚](/img/structure/B4581108.png)

7-甲氧基-2-甲基-4-[2-(4-吗啉基)乙基]-4H-[1,3]噻唑并[5,4-b]吲哚

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include N-alkylation, cycloaddition, and functional group transformations. For example, Zhao et al. (2009) developed an efficient method for preparing a closely related compound, demonstrating a pathway involving N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride followed by subsequent steps with an overall yield of 88% (Zhao et al., 2009).

Molecular Structure Analysis

Structural analysis of similar compounds reveals a complex interplay of planar and non-planar molecular segments, contributing to their chemical behavior. For instance, the indole ring system can be planar, whereas pyrrolidine and thiazole rings may adopt envelope and twist conformations, respectively, as observed in related structures (Selvanayagam et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include aminomethylation, as discussed by Mondal et al. (2017), highlighting the potential for functionalization at specific sites on the molecule to derive new compounds with varied properties (Mondal et al., 2017). These reactions are crucial for exploring the chemical space around such molecules for enhanced biological or physical properties.

Physical Properties Analysis

The physical properties, including thermal stability, optical and electrochemical characteristics, of related indole and carbazole derivatives have been explored. For instance, Simokaitiene et al. (2012) conducted a comparative study on the thermal, optical, electrochemical, and photoelectrical properties of indolo[3,2-b]carbazole derivatives, indicating a range of HOMO energy values and showcasing their electrochemical stability (Simokaitiene et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards cyclooxygenase enzymes, have been a focus for certain derivatives, with some compounds exhibiting selective COX-2 inhibition. Shi et al. (2012) synthesized and tested various derivatives for their COX-1 and COX-2 inhibition properties, finding compounds with moderate to good selective COX-2 inhibition (Shi et al., 2012).

科学研究应用

咪唑并杂环的氨甲基化

一项研究重点介绍了咪唑并吡啶在 C-3 位与吗啉发生的新氨甲基化反应,表明该方案在温和条件下合成氨甲基化衍生物的潜力,这可以扩展到所讨论化合物的化学类别(Mondal 等人,2017)。

COX-2 抑制剂用于止痛和消炎

对密切相关的化合物 2-(2-芳基吗啉基-4-基)乙基 1-(4-氯苯甲酰基)-5-甲氧基-2-甲基-1H-吲哚-3-乙酸盐盐酸盐的研究表明,它们具有中等至良好的选择性 COX-2 抑制作用,这表明了一种开发新的止痛和消炎治疗方法的途径(Shi 等人,2012)。

抗氧化特性

另一项研究探讨了类似吲哚衍生物的抗氧化能力,表明它们可以保护红细胞和 DNA 免受氧化损伤,暗示了该化合物在对抗氧化应激的医学应用潜力(Zhao & Liu, 2009)。

抗肿瘤和抑制微管蛋白

吲哚的氨甲基化衍生物与 7-甲氧基-2-甲基-4-[2-(4-吗啉基)乙基]-4H-[1,3]噻唑并[5,4-b]吲哚具有结构相似性,被认为是靶向秋水仙碱结合位点的有效抗增殖剂,表明在癌症治疗中具有潜在用途(Romagnoli 等人,2008)。

腺苷 A2A 受体拮抗剂

进一步优化 7-甲氧基-4-吗啉基-苯并噻唑衍生物,发现了具有作为腺苷 A2A 受体拮抗剂潜力的化合物,由于良好的口服生物利用度和药代动力学特性,显示了对帕金森病治疗的希望(Basu 等人,2017)。

属性

IUPAC Name |

4-[2-(7-methoxy-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-18-16-14-11-13(21-2)3-4-15(14)20(17(16)23-12)6-5-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHUTFNPGKBCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)N(C3=C2C=C(C=C3)OC)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-2-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4581033.png)

![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)

![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4581060.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4581074.png)

![3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4581079.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4581088.png)

![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)

![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B4581119.png)

![2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)

![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)